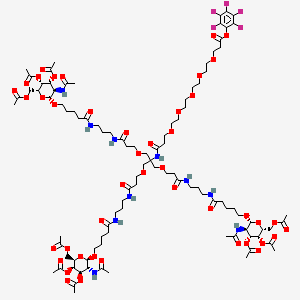
Tri-GalNAc(OAc)3-Perfluorophenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri-GalNAc(OAc)3-Perfluorophenyl is a pentafluorophenyl-modified triantenerrary N-acetylgalactosamine ligand. This compound is primarily utilized in the synthesis of GalNAc-lysosome-targeting chimeras (LYTACs), which facilitate targeted protein degradation through engagement with the asialoglycoprotein receptor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tri-GalNAc(OAc)3-Perfluorophenyl is synthesized by modifying Tri-GalNAc(OAc)3 with a pentafluorophenyl group. The synthetic route involves the reaction of Tri-GalNAc(OAc)3 with pentafluorophenyl isocyanate under controlled conditions. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the final product’s quality. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as column chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Tri-GalNAc(OAc)3-Perfluorophenyl undergoes various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of Tri-GalNAc and perfluorophenol
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in organic solvents like DMSO or acetonitrile at room temperature.
Hydrolysis: The reaction is carried out in aqueous solutions at varying pH levels, depending on the desired rate of hydrolysis
Major Products Formed
Substitution Reactions: The major products include substituted Tri-GalNAc derivatives and perfluorophenyl-substituted compounds.
Hydrolysis: The major products are Tri-GalNAc and perfluorophenol
Aplicaciones Científicas De Investigación
Tri-GalNAc(OAc)3-Perfluorophenyl has several scientific research applications, including:
Chemistry: Used as a ligand in the synthesis of GalNAc-lysosome-targeting chimeras (LYTACs) for targeted protein degradation
Biology: Employed in studies involving the asialoglycoprotein receptor and its role in protein degradation
Medicine: Investigated for its potential in targeted drug delivery systems and therapeutic applications
Industry: Utilized in the development of novel bioconjugates and chemical probes for research and diagnostic purposes
Mecanismo De Acción
Tri-GalNAc(OAc)3-Perfluorophenyl exerts its effects by engaging with the asialoglycoprotein receptor. The compound’s triantenerrary N-acetylgalactosamine ligand binds to the receptor, facilitating the internalization and subsequent degradation of the target protein. This process is mediated by the lysosome-targeting chimera (LYTAC) mechanism, which directs the bound protein to the lysosome for degradation .
Comparación Con Compuestos Similares
Similar Compounds
- Tri-GalNAc-COOH
- Tri-GalNAc-NHS ester
- Tri-GalNAc biotin
- D-MoDE-A (1)
- M-MoDE-A (2)
Uniqueness
Tri-GalNAc(OAc)3-Perfluorophenyl is unique due to its pentafluorophenyl modification, which enhances its binding affinity and specificity for the asialoglycoprotein receptor. This modification also improves the compound’s stability and solubility, making it a valuable tool in targeted protein degradation research .
Propiedades
Fórmula molecular |
C99H151F5N10O44 |
|---|---|
Peso molecular |
2280.3 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[3-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C99H151F5N10O44/c1-58(115)111-86-93(152-67(10)124)89(149-64(7)121)70(52-146-61(4)118)155-96(86)143-36-16-13-22-73(127)105-30-19-33-108-76(130)25-40-140-55-99(114-79(133)28-39-135-44-46-137-48-50-139-51-49-138-47-45-136-43-29-80(134)158-92-84(103)82(101)81(100)83(102)85(92)104,56-141-41-26-77(131)109-34-20-31-106-74(128)23-14-17-37-144-97-87(112-59(2)116)94(153-68(11)125)90(150-65(8)122)71(156-97)53-147-62(5)119)57-142-42-27-78(132)110-35-21-32-107-75(129)24-15-18-38-145-98-88(113-60(3)117)95(154-69(12)126)91(151-66(9)123)72(157-98)54-148-63(6)120/h70-72,86-91,93-98H,13-57H2,1-12H3,(H,105,127)(H,106,128)(H,107,129)(H,108,130)(H,109,131)(H,110,132)(H,111,115)(H,112,116)(H,113,117)(H,114,133)/t70-,71-,72-,86-,87-,88-,89+,90+,91+,93-,94-,95-,96-,97-,98-/m1/s1 |
Clave InChI |
USLSPVWUEIIRPP-GKDVSVGNSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)COC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)COC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















